3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide
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Overview
Description
3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[f]chromene core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a phenylacetonitrile derivative under basic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the benzamide moiety: This step involves the reaction of the intermediate with a suitable amine, such as an aniline derivative, under acidic or basic conditions to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution, thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of cyano or chloro derivatives.
Scientific Research Applications
3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe for imaging biological systems.
Industry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide is unique due to its combination of functional groups, which confer specific electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is crucial.
Properties
IUPAC Name |
3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClN2O3/c1-33-21-12-9-18(10-13-21)25-23(16-30)28(31-27(32)19-6-4-7-20(29)15-19)34-24-14-11-17-5-2-3-8-22(17)26(24)25/h2-15,25H,1H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQVXPRXJAAEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)NC(=O)C5=CC(=CC=C5)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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